[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-aminoacetate;hydrochloride
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Overview
Description
[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[118002,1104,9015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-aminoacetate;hydrochloride is a complex organic compound with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-aminoacetate;hydrochloride involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-aminoacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-aminoacetate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its cytotoxic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-aminoacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to topoisomerase I, an enzyme involved in DNA replication, leading to the inhibition of DNA synthesis and cell proliferation. This mechanism is particularly relevant in cancer research, where the compound’s cytotoxic effects are studied for potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: A naturally occurring alkaloid with a similar pentacyclic structure and known for its anticancer properties.
Topotecan: A derivative of camptothecin used in cancer therapy.
Irinotecan: Another camptothecin derivative used as a chemotherapeutic agent.
Uniqueness
[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-aminoacetate;hydrochloride is unique due to its specific structural features and functional groups, which contribute to its distinct biological activity and potential therapeutic applications. Its ability to interact with topoisomerase I and inhibit DNA synthesis sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H24ClN3O6 |
---|---|
Molecular Weight |
485.9 g/mol |
IUPAC Name |
[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-aminoacetate;hydrochloride |
InChI |
InChI=1S/C24H23N3O6.ClH/c1-3-13-14-7-12(28)5-6-18(14)26-21-15(13)10-27-19(21)8-17-16(22(27)30)11-32-23(31)24(17,4-2)33-20(29)9-25;/h5-8,28H,3-4,9-11,25H2,1-2H3;1H/t24-;/m0./s1 |
InChI Key |
CNPHILQAOUGERX-JIDHJSLPSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CN)C2=NC5=C1C=C(C=C5)O.Cl |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CN)C2=NC5=C1C=C(C=C5)O.Cl |
Origin of Product |
United States |
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